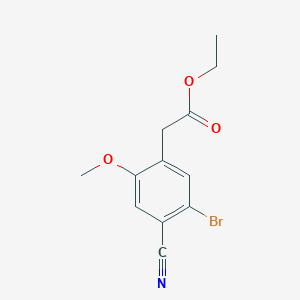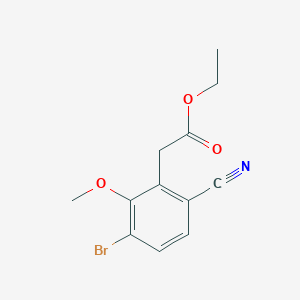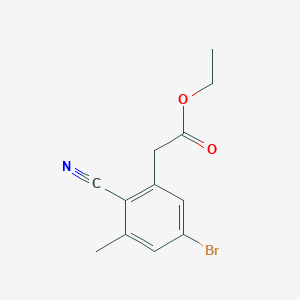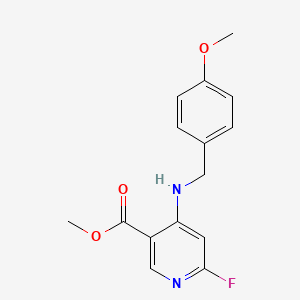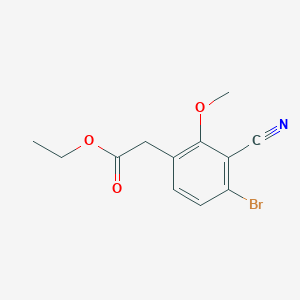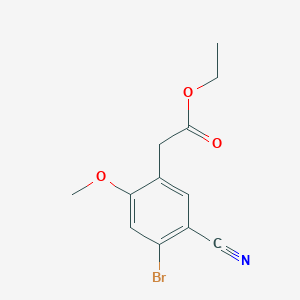
N-(2,4,6-trimethoxyphenyl)indane-5-sulfonamide
Übersicht
Beschreibung
N-(2,4,6-trimethoxyphenyl)indane-5-sulfonamide (TIPI-5-S) is a sulfonamide derivative of indane. It is a heterocyclic compound that has a broad range of applications in the scientific research field. TIPI-5-S is a highly versatile compound due to its unique properties, such as its high solubility in both organic and aqueous solvents, its low toxicity, and its ability to form stable complexes with other molecules. TIPI-5-S has been studied for its potential applications in medicinal chemistry, organic synthesis, and drug design.
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibitors and Antiglaucoma Agents
Sulfonamides have been extensively studied for their inhibition of carbonic anhydrase (CA), an enzyme involved in critical physiological functions. This inhibition has applications in treating glaucoma, a major cause of blindness worldwide, by reducing intraocular pressure through decreased aqueous humor secretion. The research highlights the development of sulfonamides as selective antiglaucoma drugs, targeting CA II for therapeutic effects, and as diagnostic tools targeting CA IX/XII for tumor identification and management (Carta, Scozzafava, & Supuran, 2012).
Analytical and Environmental Applications
Sulfonamides' analytical applications include their determination in pharmaceuticals, food, and biological fluids using capillary electrophoresis (CE), a technique that offers advantages in terms of efficiency and sensitivity. This research underscores the importance of developing improved methods for the analysis of sulfonamides due to their widespread use in medicine and veterinary practices, as well as their presence as contaminants in the environment (Hoff & Kist, 2009).
Antitumor Applications
Recent patents and literature have explored sulfonamides' antitumor activity, focusing on novel drugs like apricoxib and pazopanib, which show significant antitumor effects. These studies reflect the ongoing need for novel sulfonamides to act as antiglaucoma agents, antitumor agents, and diagnostic tools, highlighting the structural motif's potential in future drug development (Gulcin & Taslimi, 2018).
Environmental Impact and Biodegradation
The presence of sulfonamides in the environment, primarily derived from agricultural activities, poses challenges due to their potential to promote microbial resistance. Research into the environmental impact of sulfonamides has focused on their biodegradation as a means to mitigate this risk, highlighting the importance of understanding and enhancing microbial degradation processes to manage sulfonamide contamination effectively (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Eigenschaften
IUPAC Name |
N-(2,4,6-trimethoxyphenyl)-2,3-dihydro-1H-indene-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-22-14-10-16(23-2)18(17(11-14)24-3)19-25(20,21)15-8-7-12-5-4-6-13(12)9-15/h7-11,19H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOECGEVUFDLCCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)NS(=O)(=O)C2=CC3=C(CCC3)C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4,6-trimethoxyphenyl)indane-5-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



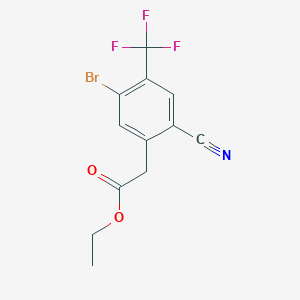
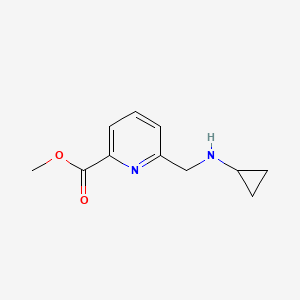
![2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1413986.png)
![Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B1413987.png)

